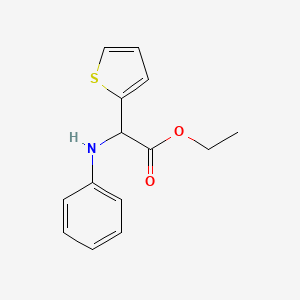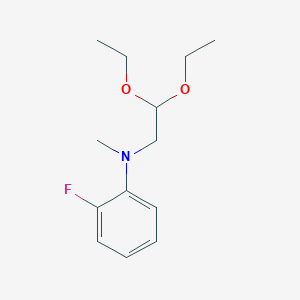
2-O-tert-butyl 1-O-ethyl (2R)-pyrrolidine-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Pyrrolidine-1,2-dicarboxylic acid 2-tert-butyl ester 1-ethyl ester is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and two ester groups attached to the ring. The presence of the chiral center makes it an important molecule for enantioselective synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Pyrrolidine-1,2-dicarboxylic acid 2-tert-butyl ester 1-ethyl ester typically involves the esterification of ®-Pyrrolidine-1,2-dicarboxylic acid. One common method is the reaction of ®-Pyrrolidine-1,2-dicarboxylic acid with tert-butyl alcohol and ethyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of ®-Pyrrolidine-1,2-dicarboxylic acid 2-tert-butyl ester 1-ethyl ester can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
®-Pyrrolidine-1,2-dicarboxylic acid 2-tert-butyl ester 1-ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
科学的研究の応用
®-Pyrrolidine-1,2-dicarboxylic acid 2-tert-butyl ester 1-ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a chiral ligand in asymmetric synthesis.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of ®-Pyrrolidine-1,2-dicarboxylic acid 2-tert-butyl ester 1-ethyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the active pyrrolidine-1,2-dicarboxylic acid, which can then interact with enzymes or receptors in biological systems. The chiral center plays a crucial role in determining the specificity and efficacy of these interactions.
類似化合物との比較
Similar Compounds
- (S)-Pyrrolidine-1,2-dicarboxylic acid 2-tert-butyl ester 1-ethyl ester
- Pyrrolidine-1,2-dicarboxylic acid diethyl ester
- Pyrrolidine-1,2-dicarboxylic acid di-tert-butyl ester
Uniqueness
®-Pyrrolidine-1,2-dicarboxylic acid 2-tert-butyl ester 1-ethyl ester is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in enantioselective synthesis and in the development of chiral drugs.
特性
分子式 |
C12H21NO4 |
|---|---|
分子量 |
243.30 g/mol |
IUPAC名 |
2-O-tert-butyl 1-O-ethyl (2R)-pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H21NO4/c1-5-16-11(15)13-8-6-7-9(13)10(14)17-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m1/s1 |
InChIキー |
RWEHYMOPVYJKTE-SECBINFHSA-N |
異性体SMILES |
CCOC(=O)N1CCC[C@@H]1C(=O)OC(C)(C)C |
正規SMILES |
CCOC(=O)N1CCCC1C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-Chloro-N-[(S)-3,3-dimethyl-2-butyl]nicotinamide](/img/structure/B8365922.png)
![5,8-Dichloroimidazo-[1,2-a]-quinoline-2-carboxylic acid](/img/structure/B8365924.png)
![7-(Chloroacetyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B8365931.png)


![N-[phenyl(1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]isonicotinamide](/img/structure/B8365969.png)
![5-(4-Chloro-thiophen-2-yl)-1-methyl-1H-[1,2,4]triazole](/img/structure/B8365971.png)


